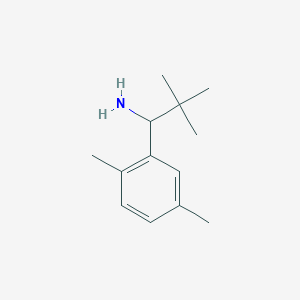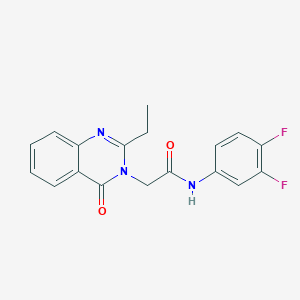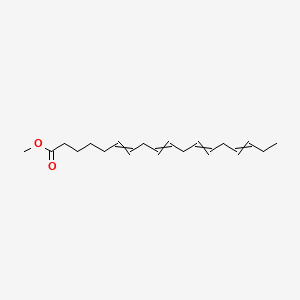
Stearidonic Acid methyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Stearidonic acid methyl ester is an esterified form of stearidonic acid, a polyunsaturated fatty acid belonging to the omega-3 series. It is less water-soluble than its free acid form, making it more suitable for dietary supplements and formulations . Stearidonic acid is a metabolic intermediate in the conversion of alpha-linolenic acid to eicosapentaenoic acid, which is crucial for various physiological functions .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Stearidonic acid methyl ester can be synthesized through the esterification of stearidonic acid with methanol. This process typically involves the use of a catalyst such as sulfuric acid or hydrochloric acid to facilitate the reaction. The reaction is carried out under reflux conditions to ensure complete esterification .
Industrial Production Methods: Industrial production of this compound often involves the extraction of stearidonic acid from natural sources such as echium oil or black currant seed oil. The extracted stearidonic acid is then esterified using methanol in the presence of a catalyst. The resulting ester is purified through distillation or chromatography to achieve the desired purity .
Analyse Chemischer Reaktionen
Types of Reactions: Stearidonic acid methyl ester undergoes various chemical reactions, including:
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Exposure to air and light.
Reduction: Hydrogen gas in the presence of a metal catalyst such as palladium or nickel.
Major Products Formed:
Hydrolysis: Stearidonic acid and methanol.
Oxidation: Peroxides and other oxidative products.
Reduction: Saturated fatty acid methyl esters.
Wissenschaftliche Forschungsanwendungen
Stearidonic acid methyl ester has a wide range of applications in scientific research:
Wirkmechanismus
Stearidonic acid methyl ester exerts its effects primarily through its conversion to eicosapentaenoic acid in the body. This conversion involves a series of desaturation and elongation reactions. Eicosapentaenoic acid then incorporates into cell membranes, influencing membrane fluidity and function. It also serves as a precursor for the synthesis of anti-inflammatory eicosanoids, which play a role in reducing inflammation and promoting cardiovascular health .
Vergleich Mit ähnlichen Verbindungen
- Alpha-linolenic acid methyl ester
- Eicosapentaenoic acid methyl ester
- Docosahexaenoic acid methyl ester
Comparison: Stearidonic acid methyl ester is unique due to its intermediate position in the metabolic pathway of omega-3 fatty acids. Unlike alpha-linolenic acid, it is more readily converted to eicosapentaenoic acid, making it a more efficient source of this essential fatty acid. Compared to eicosapentaenoic acid and docosahexaenoic acid, stearidonic acid is less prone to oxidation, providing better stability in formulations .
Eigenschaften
CAS-Nummer |
2348-88-1 |
|---|---|
Molekularformel |
C19H30O2 |
Molekulargewicht |
290.4 g/mol |
IUPAC-Name |
methyl octadeca-6,9,12,15-tetraenoate |
InChI |
InChI=1S/C19H30O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(20)21-2/h4-5,7-8,10-11,13-14H,3,6,9,12,15-18H2,1-2H3 |
InChI-Schlüssel |
BIRKCHKCDPCDEG-UHFFFAOYSA-N |
Kanonische SMILES |
CCC=CCC=CCC=CCC=CCCCCC(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(Diphenylmethyl)-6-[4-(2-methylpropyl)-4,5-dihydro-1,3-oxazol-2-yl]pyridine](/img/structure/B12505475.png)
![2-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]sulfanyl}-6-methyl-3-(propan-2-yl)-3,5-dihydro-4H-pyrrolo[3,2-d]pyrimidin-4-one](/img/structure/B12505497.png)
![zinc;2,4-ditert-butyl-6-[[2-[(3,5-ditert-butyl-2-oxidophenyl)methylideneamino]cyclohexyl]iminomethyl]phenolate](/img/structure/B12505500.png)
![3-{[3,5-Bis(trifluoromethyl)phenyl]amino}-4-[(pyrrolidin-2-ylmethyl)amino]cyclobut-3-ene-1,2-dione](/img/structure/B12505505.png)
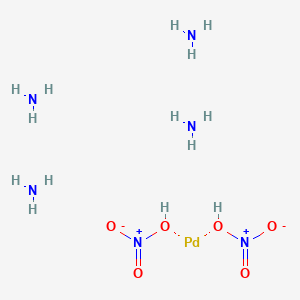
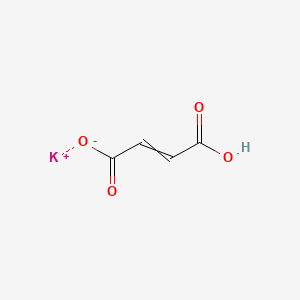
![(3R)-1-[4-(aminomethyl)pyridin-2-yl]piperidin-3-ol](/img/structure/B12505547.png)

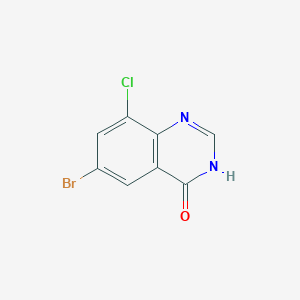

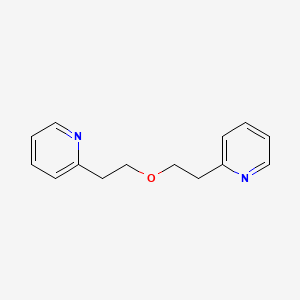
![5-{[5-(2,3-Dichlorophenyl)furan-2-yl]methylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B12505562.png)
